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molecular formula C11H15FN2O2 B1372917 tert-Butyl (2-amino-5-fluorophenyl)carbamate CAS No. 362670-07-3

tert-Butyl (2-amino-5-fluorophenyl)carbamate

Cat. No. B1372917
M. Wt: 226.25 g/mol
InChI Key: FELBQUPQCJZQQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748374B2

Procedure details

A slurry of Raney nickel (W.R. Grace 2800, 30.6 g calc. dry weight) was added to a 2-gallon Parr stirred pressure reactor containing THF (3 L). tert-Butyl 5-fluoro-2-nitrophenylcarbamate (102 g) was added. The vessel was sealed, purged, and pressurized to about 30 psig with hydrogen. The mixture was vigorously stirred at ambient temperature (20° C.) while hydrogen was supplied on-demand at 30 psig. After stirring for 16 h, the vessel was vented and purged with nitrogen. The product mixture was filtered to remove the catalyst using THF (1 L) to rinse the reactor and catalyst cake. The solvent was removed under vacuum. Heptane (510 mL) was added and the mixture was heated to 50° C. for 1 h, then cooled slowly to 0° C. The solids were filtered and washed with cold heptanes (100 mL) and dried under vacuum at 50° C. (76.7 g of product isolated, 87% pure, 73% yield).
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
catalyst
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:16]([O-])=O)=[C:6]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:7]=1>[Ni].C1COCC1>[NH2:16][C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][C:6]=1[NH:8][C:9](=[O:15])[O:10][C:11]([CH3:13])([CH3:12])[CH3:14]

Inputs

Step One
Name
Quantity
102 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)NC(OC(C)(C)C)=O)[N+](=O)[O-]
Step Two
Name
Quantity
30.6 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
3 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred pressure reactor
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
purged
STIRRING
Type
STIRRING
Details
The mixture was vigorously stirred at ambient temperature (20° C.) while hydrogen
STIRRING
Type
STIRRING
Details
After stirring for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
FILTRATION
Type
FILTRATION
Details
The product mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
WASH
Type
WASH
Details
to rinse the reactor and catalyst cake
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
Heptane (510 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled slowly to 0° C
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with cold heptanes (100 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)F)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 76.7 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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